

# Lesogaberan (AZD3355): A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Lesogaberan |           |
| Cat. No.:            | B1674770    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the discovery and development of **Lesogaberan** (AZD3355), a selective y-aminobutyric acid type B (GABA-B) receptor agonist. Initially developed by AstraZeneca as a potential treatment for gastroesophageal reflux disease (GERD), **Lesogaberan** was designed to offer a peripherally targeted alternative to existing GABA-B agonists like baclofen, thereby minimizing central nervous system (CNS) side effects. This guide details the preclinical pharmacology, clinical pharmacokinetics, efficacy, and safety profile of **Lesogaberan**. It includes structured data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows to offer a complete picture of its development lifecycle, from promising preclinical results to its eventual discontinuation for GERD due to modest clinical efficacy.

## Introduction: The Rationale for a Novel GABA-B Agonist

Gastroesophageal reflux disease (GERD) is a prevalent condition often managed with proton pump inhibitors (PPIs). However, a significant portion of patients (20-30%) experience persistent symptoms despite PPI therapy[1]. The primary pathophysiological mechanism underlying GERD is the occurrence of transient lower esophageal sphincter relaxations (TLESRs), which are not addressed by acid-suppressing medications[2][3].



The GABA-B receptor was identified as a key regulator of TLESRs. The existing GABA-B agonist, baclofen, demonstrated efficacy in reducing TLESRs and reflux events but was limited by significant CNS side effects such as drowsiness and dizziness[1][4]. This created a clear therapeutic need for a novel GABA-B agonist with a favorable side-effect profile.

**Lesogaberan** (AZD3355) was developed to meet this need. It was designed as a potent and selective GABA-B agonist with low CNS penetration, aiming to inhibit TLESRs through a peripheral mode of action. Its development journey provides valuable insights into the challenges of translating a targeted pharmacological mechanism into a clinically meaningful therapeutic benefit.

#### **Preclinical Discovery and Characterization**

**Lesogaberan** was identified as a promising candidate due to its high potency and selectivity for the GABA-B receptor. Preclinical studies were designed to characterize its pharmacological activity and establish a preliminary safety profile.

#### In Vitro Pharmacology

In vitro studies confirmed **Lesogaberan**'s high affinity and functional agonism at the GABA-B receptor with significant selectivity over the GABA-A receptor.

Table 1: In Vitro Pharmacological Profile of Lesogaberan



| Parameter                    | Species/System                                    | Value  | Reference(s) |
|------------------------------|---------------------------------------------------|--------|--------------|
| Binding Affinity (IC50)      | Rat Brain Membranes<br>([³H]GABA<br>displacement) | 2 nM   |              |
| Binding Affinity (Ki)        | Rat GABA-B<br>Receptors                           | 5.1 nM |              |
| Binding Affinity (Ki)        | Rat GABA-A<br>Receptors                           | 1.4 μΜ |              |
| Functional Potency<br>(EC50) | CHO cells with human<br>GABA-B1a/2<br>receptors   | 8 nM   |              |
| Functional Potency<br>(EC50) | Human recombinant<br>GABA-B receptors             | 8.6 nM | _            |

### In Vivo Preclinical Efficacy and Safety

Animal models were crucial in demonstrating the therapeutic potential of **Lesogaberan** for GERD. Studies in dogs showed a significant reduction in TLESRs. Preclinical toxicology studies were conducted in rats and mice to assess long-term safety.

Table 2: In Vivo Preclinical Data for Lesogaberan



| Study Type           | Animal Model | Dose                      | Key Findings                                                                            | Reference(s) |
|----------------------|--------------|---------------------------|-----------------------------------------------------------------------------------------|--------------|
| Efficacy             | Dog          | 3 mg/kg<br>(intragastric) | ~50% inhibition of TLESRs                                                               |              |
| Pharmacokinetic<br>s | Rat          | 7 μmol/kg (oral)          | 100% oral<br>bioavailability                                                            | _            |
| Pharmacokinetic s    | Dog          | 7 μmol/kg (oral)          | 88% oral<br>bioavailability                                                             | _            |
| Toxicology           | Rat          | N/A                       | Decreased body<br>weight and food<br>consumption;<br>dose-dependent<br>diuretic effect. |              |
| Toxicology           | Rat & Mouse  | N/A                       | Lifetime<br>bioassays<br>showed no<br>hepatic effect.                                   | -            |

## Mechanism of Action: GABA-B Receptor Signaling

**Lesogaberan** acts as an agonist at the GABA-B receptor, which is a G-protein coupled receptor (GPCR). Activation of this receptor leads to the inhibition of neuronal activity, which in the context of the vagal afferent pathways controlling the LES, reduces the frequency of TLESRs.





Click to download full resolution via product page

GABA-B receptor signaling pathway activated by **Lesogaberan**.

# Detailed Experimental Protocols: Preclinical Protocol: [³H]GABA Displacement Assay for Binding Affinity

This protocol describes a typical radioligand binding assay used to determine the affinity of **Lesogaberan** for GABA receptors.

- Tissue Preparation: Rat brain membranes are prepared by homogenizing brain tissue in a buffered solution and centrifuging to isolate the membrane fraction.
- Assay Components: The assay mixture contains the prepared rat brain membranes, a fixed concentration of radiolabeled [3H]GABA, and varying concentrations of the test compound



#### (Lesogaberan).

- Incubation: The mixture is incubated to allow the binding to reach equilibrium.
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound [3H]GABA.
- Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
- Data Analysis: The concentration of **Lesogaberan** that inhibits 50% of the specific binding of [3H]GABA (IC50) is calculated. Non-specific binding is determined in the presence of a saturating concentration of unlabeled GABA. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

#### **Protocol: In Vivo TLESR Measurement in Dogs**

This protocol outlines the methodology for assessing the effect of **Lesogaberan** on TLESRs in a canine model.

- Animal Preparation: Dogs are surgically fitted with a gastric fistula to allow for direct administration of compounds and inflation of a balloon to simulate gastric distension. A manometry catheter is placed in the esophagus to measure LES pressure.
- Acclimatization: Animals are allowed to recover from surgery and are accustomed to the experimental setup.
- Experimental Procedure:
  - A baseline recording of esophageal and LES pressure is taken.
  - The stomach is distended by inflating the gastric balloon with air to induce TLESRs.
  - Lesogaberan (e.g., 3 mg/kg) or a placebo is administered directly into the stomach via the fistula.
  - LES pressure is continuously monitored for a set period post-administration.







- Endpoint Measurement: TLESRs are identified as rapid drops in LES pressure to the level of intragastric pressure, which are not triggered by swallowing.
- Data Analysis: The frequency of TLESRs before and after drug administration is compared to determine the inhibitory effect of **Lesogaberan**.





Click to download full resolution via product page

Workflow for the preclinical evaluation of **Lesogaberan**.



### **Clinical Development**

The clinical development program for **Lesogaberan** aimed to evaluate its pharmacokinetics, safety, and efficacy as an add-on therapy for GERD patients with persistent symptoms on PPIs.

#### **Phase I: Pharmacokinetics and Tolerability**

Phase I studies were conducted in healthy male subjects to determine the pharmacokinetic profile of **Lesogaberan** and assess its initial safety and tolerability.

Table 3: Pharmacokinetic Properties of Lesogaberan in Healthy Subjects

| Parameter                            | Oral Administration<br>(100 mg)      | Intravenous<br>Administration (20<br>mg) | Reference(s) |
|--------------------------------------|--------------------------------------|------------------------------------------|--------------|
| Tmax (Time to Peak<br>Concentration) | 1-2 hours                            | N/A                                      |              |
| Terminal Half-life (t½)              | 11-13 hours                          | 11-13 hours                              | -            |
| Excretion                            | ~84% of dose excreted in urine       | ~84% of dose excreted in urine           |              |
| Metabolism                           | Major elimination pathway            | N/A                                      | _            |
| Renal Clearance                      | Accounts for ~22% of total clearance | Accounts for ~22% of total clearance     | _            |
| Plasma Protein<br>Binding            | 1%                                   | 1%                                       | _            |

During Phase I, a high prevalence of paresthesia (a tingling or prickling sensation) was noted as a dose-dependent adverse event. This led to the development of modified-release formulations to reduce the rate of absorption and minimize this side effect while maintaining therapeutic action.

#### Phase II: Efficacy in GERD Patients



Several Phase II studies were conducted to assess the efficacy of **Lesogaberan** as an add-on therapy to PPIs.

A key Phase IIa crossover study (NCT00743444) in patients with persistent reflux symptoms despite PPI treatment demonstrated that **Lesogaberan** could significantly reduce reflux events and improve LES function.

Table 4: Efficacy Results from Phase IIa Study (65 mg BID **Lesogaberan** vs. Placebo)

| Parameter                      | Outcome        | Reference(s) |
|--------------------------------|----------------|--------------|
| TLESRs (postprandial)          | 25% reduction  |              |
| LES Pressure (postprandial)    | 28% increase   |              |
| Reflux Episodes (postprandial) | 47% reduction  | -            |
| Total Reflux Events (24 hours) | ~35% reduction | •            |

A larger Phase IIb dose-finding study (NCT01005251) was then conducted in 661 patients who were partially responsive to PPI therapy. The primary endpoint was the proportion of responders, defined as having at least three additional days per week with no more than mild GERD symptoms.

Table 5: Responder Rates in Phase IIb Study (4-week treatment)

| Treatment Group<br>(BID) | Responder Rate | p-value vs. Placebo<br>(one-sided) | Reference(s) |
|--------------------------|----------------|------------------------------------|--------------|
| Placebo                  | 17.9%          | N/A                                |              |
| Lesogaberan 60 mg        | 20.9%          | N.S.                               | -            |
| Lesogaberan 120 mg       | 25.6%          | N.S.                               | -            |
| Lesogaberan 180 mg       | 23.5%          | N.S.                               | -            |
| Lesogaberan 240 mg       | 26.2%          | < 0.1                              | -            |



While the highest dose (240 mg BID) achieved statistical significance, the absolute increase in response rate over placebo was small (8.3%). This modest clinical benefit was deemed insufficient to support further development for GERD, and AstraZeneca subsequently halted the program.

#### Safety and Tolerability in Clinical Trials

**Lesogaberan** was generally well-tolerated in clinical trials. The most common adverse events, besides paresthesia in early trials, were mild. However, in the Phase IIb study, reversible elevations in alanine transaminase (ALT) levels were observed in six patients receiving **Lesogaberan**, raising potential concerns about liver safety at higher doses.

# Detailed Experimental Protocols: Clinical Protocol: Phase IIb Efficacy and Safety Study (NCT01005251)

This protocol provides an overview of the design for the multi-center, randomized, double-blind, placebo-controlled Phase IIb study.

- Patient Population: 661 patients with GERD who were partially responsive to at least 4
  weeks of stable PPI therapy.
- Study Design: Randomized, parallel-group design.
- Intervention: Patients were randomized to one of five arms: placebo or Lesogaberan (60, 120, 180, or 240 mg), all administered twice daily (BID) for 4 weeks as an add-on to their ongoing PPI therapy.
- Primary Endpoint: The proportion of treatment responders, defined as an average of ≥3 additional days per week with 'not more than mild' GERD symptoms compared to baseline.
- Data Collection: Symptoms were recorded daily by patients using the Reflux Symptom Questionnaire electronic Diary (ReQuest<sup>™</sup>-eD).
- Safety Monitoring: Included monitoring of adverse events and clinical laboratory tests, with a focus on liver function tests.



#### **Protocol: Ambulatory Impedance-pH Monitoring**

This technique was used in clinical studies to objectively quantify reflux events.

- Catheter Placement: A thin catheter with multiple impedance and pH sensors is passed through the nose into the esophagus. The pH sensor is typically positioned 5 cm above the LES.
- Data Recording: The catheter is connected to a portable data logger that patients wear for a 24-hour period while they go about their normal activities and record meal times, supine periods, and symptoms.
- Measurement Principle:
  - o pH-metry: Measures drops in esophageal pH below 4, identifying acid reflux events.
  - Impedance: Measures changes in electrical impedance between sensors. A drop in impedance moving from the distal to proximal esophagus indicates the retrograde flow of bolus (reflux), regardless of its pH (acidic, weakly acidic, or non-acidic).
- Data Analysis: The recorded data is analyzed to determine the total number of reflux events, the number of acid and non-acid reflux events, and the total esophageal acid exposure time.



Click to download full resolution via product page



Logical progression of **Lesogaberan**'s clinical development for GERD.

#### **Repositioning and Future Directions**

Despite the discontinuation of its development for GERD, **Lesogaberan**'s well-characterized mechanism and safety profile have made it a candidate for drug repositioning. A computational drug repositioning strategy identified **Lesogaberan** as a potential therapy for non-alcoholic steatohepatitis (NASH). Preclinical studies have shown that it can downregulate profibrotic gene expression in human stellate cells and improve histology in a mouse model of NASH. These findings suggest a potential new therapeutic avenue for this clinical-stage asset. Additionally, **Lesogaberan** has been investigated in a small study for refractory chronic cough, where it showed a significant improvement in cough responses to capsaicin.

#### Conclusion

The development of **Lesogaberan** represents a well-conceived, mechanism-based approach to addressing a clear unmet need in the management of GERD. The compound demonstrated potent and selective preclinical activity and successfully translated these effects into objective physiological improvements in early clinical trials, effectively reducing TLESRs and reflux events. However, the program was ultimately halted because this physiological efficacy did not translate into a sufficiently robust improvement in patient-reported symptoms in a larger Phase IIb trial. The story of **Lesogaberan** underscores the critical challenge in drug development of bridging the gap between pharmacological activity, physiological endpoints, and clinically meaningful patient benefit. Its ongoing exploration for other indications like NASH highlights the value of drug repositioning for well-characterized molecules.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. news-medical.net [news-medical.net]
- 2. Effects of lesogaberan on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. A double-blind randomised placebo-controlled trial investigating the effects of lesogaberan on the objective cough frequency and capsaicin-evoked coughs in patients with refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lesogaberan (AZD3355): A Technical Overview of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674770#discovery-and-development-of-lesogaberan]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com